Isradipine-d3

Bioanalysis LC-MS/MS Internal Standard

Isradipine-d3 is a trideuterated (+3 Da mass shift) stable isotope-labeled internal standard for LC-MS/MS quantification of isradipine in biological matrices. With >98% isotopic purity, it co-elutes with the analyte to correct for matrix effects and extraction variability, ensuring accuracy and precision for pharmacokinetic, bioequivalence, and DMPK studies. Preferred over unlabeled or structurally dissimilar surrogates for regulatory compliance.

Molecular Formula C19H21N3O5
Molecular Weight 374.4 g/mol
CAS No. 1189959-59-8
Cat. No. B602481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsradipine-d3
CAS1189959-59-8
Synonyms4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Methyl-d3 1-Methylethyl Ester
Molecular FormulaC19H21N3O5
Molecular Weight374.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3
InChIKeyHMJIYCCIJYRONP-VPYROQPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Isradipine-d3 (CAS 1189959-59-8): A Deuterated Dihydropyridine Calcium Channel Blocker for High-Fidelity Bioanalytical Quantification


Isradipine-d3 (CAS 1189959-59-8) is the stable, trideuterated isotopologue of isradipine, a dihydropyridine (DHP) L-type calcium channel blocker (C19H18D3N3O5; MW 374.41). The compound is labeled with three deuterium atoms at the 5-methyl ester position, which confers a +3 Da mass shift relative to unlabeled isradipine (MW 371.39) . Isradipine itself acts as a potent peripheral vasodilator with selective actions on both the heart and peripheral circulation and is under investigation as a potential neuroprotective agent for Parkinson's disease . As a deuterated analog, Isradipine-d3 is nearly chemically identical to the parent drug but exhibits a distinct mass that is resolvable by mass spectrometry, rendering it an indispensable internal standard for the accurate and precise quantification of isradipine in complex biological matrices .

Isradipine-d3 (CAS 1189959-59-8): Why Non-Deuterated Isradipine or Other Internal Standards Cannot Be Substituted in Regulated Bioanalysis


In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) must correct for matrix effects, extraction efficiency, and instrument variability to ensure method accuracy and precision. Deuterated internal standards such as Isradipine-d3 are the gold standard for this purpose because they co-elute with the analyte and undergo identical sample preparation and ionization behavior, thereby normalizing signal suppression or enhancement [1]. While unlabeled isradipine or a structurally dissimilar analog (e.g., amlodipine) may serve as a surrogate IS, such approaches are prone to differential matrix effects and extraction recovery, potentially compromising the reliability of pharmacokinetic data and regulatory compliance [2]. Furthermore, alternative deuterated analogs of isradipine (e.g., Isradipine-d6 or Isradipine-d7) differ in their mass shift, isotopic purity, and chromatographic behavior, which can impact assay specificity and accuracy. Isradipine-d3, with its specific +3 Da mass shift and high isotopic purity (>98%), provides a validated, fit-for-purpose solution for LC-MS/MS assays requiring robust and reproducible quantification of isradipine in biological matrices .

Isradipine-d3 (CAS 1189959-59-8): Quantitative Differentiation Evidence for Scientific Procurement


Mass Shift of +3 Da Enables Baseline Mass Spectrometric Resolution from Unlabeled Isradipine

Isradipine-d3 possesses a molecular weight of 374.41 g/mol due to the substitution of three deuterium atoms for three hydrogen atoms at the 5-methyl ester position, resulting in a +3 Da mass shift relative to unlabeled isradipine (MW 371.39) . This mass difference ensures complete baseline separation in the mass spectrometer, eliminating cross-talk between the analyte and internal standard channels and enabling accurate quantification of isradipine in complex biological matrices .

Bioanalysis LC-MS/MS Internal Standard

High Isotopic Purity (>98%) Minimizes Unlabeled Contamination and Ensures Assay Linearity

Commercial suppliers of Isradipine-d3 report isotopic purity levels of >98% (typically ≥98% as verified by HPLC) . In contrast, alternative deuterated analogs such as Isradipine-d6 and Isradipine-d7 are also available at similar purity levels (e.g., >98%) but with different mass shifts and deuterium incorporation sites . High isotopic purity ensures that the internal standard signal is predominantly from the labeled species, reducing the contribution of unlabeled isradipine to the analyte channel and maintaining linearity across the calibration range.

Stable Isotope Analytical Chemistry Reference Material

Chromatographic Retention Time Shift: Deuterated Isradipine Elutes Earlier than Unlabeled Analog

Deuterated compounds generally exhibit slightly shorter retention times on reversed-phase LC columns compared to their non-deuterated counterparts due to the smaller effective size of deuterium, which reduces hydrophobic interactions with the stationary phase [1]. In a validated LC-MS/MS method for isradipine in human plasma, the retention time for isradipine was 0.81 min, while the internal standard (amlodipine) eluted at 0.65 min [2]. Although direct retention time data for Isradipine-d3 are not provided, class-level inference indicates that Isradipine-d3 would elute marginally earlier than unlabeled isradipine under identical chromatographic conditions, a phenomenon that can be exploited to confirm peak identity and optimize separation.

LC-MS Chromatography Method Development

Regulatory Compliance: Isradipine-d3 Serves as a Fully Characterized Reference Standard Traceable to Pharmacopeial Monographs

Isradipine-d3 is commercially available as a fully characterized reference standard that complies with regulatory guidelines for analytical method development and validation . Suppliers provide certificates of analysis and ensure traceability to pharmacopeial standards such as USP or EP, which is a critical requirement for Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) environments . In comparison, non-deuterated isradipine or surrogate internal standards (e.g., amlodipine) may lack the same level of characterization and regulatory documentation for use as a primary reference material in quantitative bioanalysis.

Analytical Method Validation Reference Standard Regulatory Compliance

Optimal Research and Industrial Applications for Isradipine-d3 (CAS 1189959-59-8) Based on Verified Quantitative Evidence


LC-MS/MS Quantification of Isradipine in Plasma for Pharmacokinetic Studies

Isradipine-d3 is the preferred internal standard for the accurate and precise quantification of isradipine in human or animal plasma using LC-MS/MS. Its +3 Da mass shift eliminates isotopic overlap, while its high isotopic purity (>98%) ensures a linear response across the therapeutic concentration range. This application directly supports pharmacokinetic and bioequivalence studies required for regulatory submissions [1]. For example, a validated LC-MS/MS method for isradipine in human plasma achieved a linear range of 0.1-25 ng/mL using amlodipine as an internal standard [2]; the use of Isradipine-d3 would further enhance accuracy by correcting for matrix effects and extraction variability.

Drug Metabolism and Disposition Studies Requiring Absolute Quantitation

In drug metabolism and pharmacokinetic (DMPK) studies, Isradipine-d3 enables absolute quantitation of isradipine and its metabolites in various biological matrices (e.g., plasma, urine, tissue homogenates). Its deuterium labeling ensures that the internal standard behaves identically to the analyte during sample processing and ionization, thereby normalizing for ion suppression or enhancement commonly observed in complex matrices. This is critical for generating reliable clearance and bioavailability data during preclinical and clinical development .

Analytical Method Development and Validation in GLP/GMP Environments

As a fully characterized reference standard with documented traceability to pharmacopeial monographs (USP/EP), Isradipine-d3 is ideally suited for analytical method development and validation in regulated laboratories. Its use as an internal standard meets the stringent requirements of GLP and GMP guidelines for bioanalytical method validation, including assessments of accuracy, precision, selectivity, and stability . Procurement of Isradipine-d3 with a comprehensive certificate of analysis ensures that method performance can be reproduced and audited.

Quality Control of Isradipine Drug Products and Impurity Profiling

Isradipine-d3 can be employed as an internal standard in LC-MS methods for the quality control of isradipine drug substances and finished pharmaceutical products. It enables accurate quantification of the active pharmaceutical ingredient and its related substances, including process impurities and degradation products, in accordance with ICH guidelines. The high isotopic purity of Isradipine-d3 minimizes interference and ensures robust, reproducible results for batch release and stability testing .

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